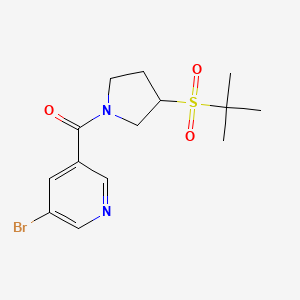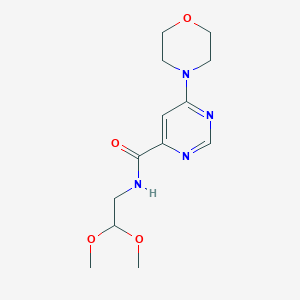![molecular formula C17H16F3N3O4S B2397736 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034591-82-5](/img/structure/B2397736.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is an organic compound with complex structure It is notable for its unique arrangement of functional groups, which confer specific chemical properties and reactivity patterns
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common route may include:
Formation of 3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole: : This intermediate is synthesized via the reaction of a corresponding aromatic amine with sulfur dioxide.
Coupling with ethylene derivatives:
Addition of trifluoromethoxy benzamide group: : This step often involves amidation reactions under controlled conditions to ensure the correct substitution.
Industrial Production Methods
While laboratory-scale syntheses focus on precision, industrial production methods may adopt more robust and scalable techniques:
Batch vs. Continuous Processes: : The choice between these methods depends on factors like yield, efficiency, and cost.
Optimization of Reaction Conditions: : Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: : Industrial processes often employ catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various types of chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidized Derivatives: : Modified compounds with additional oxygen-containing groups.
Reduced Derivatives: : Compounds with altered hydrogen content.
Substituted Variants: : Compounds with varied functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile reactivity, making it valuable in creating diverse chemical libraries for drug discovery and material science.
Biology and Medicine
Drug Design: : The compound's structure serves as a scaffold for designing molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Biological Probes: : It can be used to label or inhibit biological pathways, helping researchers understand cellular processes.
Industry
Material Science: : In industry, it may be incorporated into polymers or coatings to enhance material properties like durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which this compound exerts its effects varies depending on the application:
Molecular Targets: : In biological systems, it might interact with specific proteins or nucleic acids, altering their function or stability.
Pathways Involved: : It can modulate pathways related to oxidative stress, inflammation, or signal transduction, depending on its functional groups and overall structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methoxy)benzamide
Uniqueness
What sets N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide apart is its trifluoromethoxy group. This particular functional group can significantly affect the compound's lipophilicity, electronic properties, and metabolic stability, making it a standout in various applications.
Remember, chemistry is all about precision and possibilities—this compound is no exception. What do you find most intriguing about it?
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c1-22-13-7-3-4-8-14(13)23(28(22,25)26)11-10-21-16(24)12-6-2-5-9-15(12)27-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSCDCTBMDIKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)





![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)


![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)
